2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate
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Overview
Description
2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate is a complex organic compound that features a pyrrolidinone ring and a piperazine ring linked through a carbodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate typically involves the reaction of 2-(2-Oxopyrrolidin-1-yl)ethyl chloride with 4-methylpiperazine-1-carbodithioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is often refluxed for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidinone rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with mCPBA can yield sulfoxides, while reduction with NaBH4 can produce thiols.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbodithioate group is particularly important for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxopyrrolidin-1-yl)ethyl methacrylate
- 2-(2-Oxopyrrolidin-1-yl)ethyl acrylate
- 2-(2-Oxopyrrolidin-1-yl)ethyl benzenesulfonate
Uniqueness
2-(2-Oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate is unique due to its combination of a pyrrolidinone ring and a piperazine ring linked through a carbodithioate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS2/c1-13-5-7-15(8-6-13)12(17)18-10-9-14-4-2-3-11(14)16/h2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSNLCIEJJAFMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)SCCN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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